5-Bromo-4-chlorothiophene-3-carboxylic acid
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Overview
Description
5-Bromo-4-chlorothiophene-3-carboxylic acid is a heterocyclic compound with the molecular formula C5H2BrClO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chlorothiophene-3-carboxylic acid typically involves the bromination and chlorination of thiophene derivatives. One common method includes the bromination of 4-chlorothiophene-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chlorothiophene-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the halogens.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Scientific Research Applications
5-Bromo-4-chlorothiophene-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: It serves as a precursor in the development of biologically active compounds.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chlorothiophene-3-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and structures. The molecular targets and pathways involved vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-chlorothiophene-2-carboxylic acid
- 5-Chloro-4-bromothiophene-3-carboxylic acid
Comparison
5-Bromo-4-chlorothiophene-3-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may offer distinct advantages in certain synthetic applications and research contexts .
Properties
IUPAC Name |
5-bromo-4-chlorothiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO2S/c6-4-3(7)2(1-10-4)5(8)9/h1H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYYSQWTPZHGLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)Br)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2150373-98-9 |
Source
|
Record name | 5-bromo-4-chlorothiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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